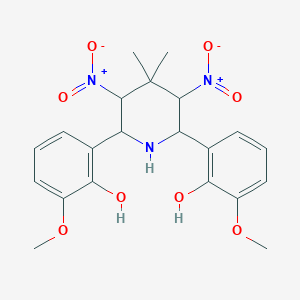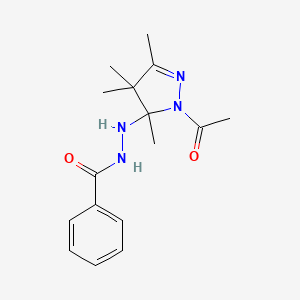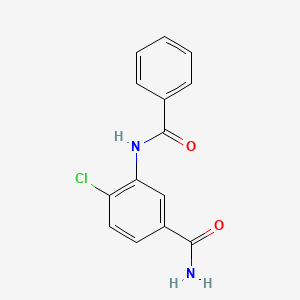
2,2'-(4,4-dimethyl-3,5-dinitro-2,6-piperidinediyl)bis(6-methoxyphenol)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2'-(4,4-dimethyl-3,5-dinitro-2,6-piperidinediyl)bis(6-methoxyphenol), commonly known as DNMP, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. DNMP is a member of the nitroxide family, which are free radical scavengers that have been shown to have antioxidant and anti-inflammatory properties. In
Mécanisme D'action
The mechanism of action of DNMP is not yet fully understood, but it is believed to be primarily due to its antioxidant properties. DNMP has been shown to scavenge free radicals and reduce oxidative stress in various cell and animal models. It has also been suggested that DNMP may modulate the activity of various signaling pathways involved in neurodegeneration and inflammation.
Biochemical and Physiological Effects:
Studies have shown that DNMP has a variety of biochemical and physiological effects, including the ability to reduce oxidative stress, inhibit inflammation, and protect against neuronal damage. DNMP has also been shown to improve cognitive function in animal models of neurodegeneration.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using DNMP in lab experiments is its ability to scavenge free radicals and reduce oxidative stress, which can be useful in studying various diseases and conditions associated with oxidative damage. However, one limitation of using DNMP is its potential toxicity, which has been observed in some animal studies at high doses.
Orientations Futures
There are several future directions for research involving DNMP. One area of interest is the development of novel DNMP derivatives with improved therapeutic properties. Another area of research is the investigation of the potential of DNMP as a therapeutic agent for other diseases and conditions, such as cancer and cardiovascular disease. Additionally, further studies are needed to fully understand the mechanism of action of DNMP and its potential side effects.
Méthodes De Synthèse
DNMP can be synthesized by a multi-step reaction process involving the condensation of 2,6-dimethyl-4-nitrophenol with 4-methoxyphenol in the presence of a base, followed by the reaction of the resulting intermediate with 1,3-dibromopropane and sodium hydride. The final product is obtained by the reduction of the intermediate with sodium borohydride.
Applications De Recherche Scientifique
DNMP has been extensively studied for its potential therapeutic applications, particularly in the field of neurodegenerative diseases. It has been shown to have neuroprotective effects in various in vitro and in vivo models of neurodegeneration, including Parkinson's disease, Alzheimer's disease, and cerebral ischemia. DNMP has also been investigated for its potential as an anti-inflammatory agent, as it has been shown to inhibit the production of inflammatory cytokines and chemokines in vitro.
Propriétés
IUPAC Name |
2-[6-(2-hydroxy-3-methoxyphenyl)-4,4-dimethyl-3,5-dinitropiperidin-2-yl]-6-methoxyphenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N3O8/c1-21(2)19(23(27)28)15(11-7-5-9-13(31-3)17(11)25)22-16(20(21)24(29)30)12-8-6-10-14(32-4)18(12)26/h5-10,15-16,19-20,22,25-26H,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTPKNMMKKOGLOR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(C(NC(C1[N+](=O)[O-])C2=C(C(=CC=C2)OC)O)C3=C(C(=CC=C3)OC)O)[N+](=O)[O-])C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25N3O8 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
447.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[6-(2-Hydroxy-3-methoxyphenyl)-4,4-dimethyl-3,5-dinitropiperidin-2-yl]-6-methoxyphenol | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-{[2-(5-chloro-2-methoxyphenyl)-5-oxo-1,3-oxazol-4(5H)-ylidene]methyl}-2-methoxyphenyl benzoate](/img/structure/B5217597.png)
![1-{2-[2-(2-bromophenoxy)ethoxy]ethyl}-4-methylpiperazine](/img/structure/B5217604.png)
![N-allyl-4-[methyl(phenylsulfonyl)amino]benzamide](/img/structure/B5217605.png)

![N~2~-(5-chloro-2-methoxyphenyl)-N~2~-(methylsulfonyl)-N~1~-[4-(1-piperidinylsulfonyl)phenyl]glycinamide](/img/structure/B5217620.png)
![N-{2,5-dimethoxy-4-[(4-phenoxybutanoyl)amino]phenyl}benzamide](/img/structure/B5217645.png)


![5-[(4-bromo-2-thienyl)methylene]-3-phenyl-2,4-imidazolidinedione](/img/structure/B5217663.png)
![3,4-dichloro-N-{2-[4-ethyl-5-({2-[(2-fluorophenyl)amino]-2-oxoethyl}thio)-4H-1,2,4-triazol-3-yl]ethyl}benzamide](/img/structure/B5217671.png)
![1-(3-acetylbenzyl)-N-[4-(3-pyridinyloxy)phenyl]-4-piperidinecarboxamide](/img/structure/B5217676.png)
![1-[(5-bromo-2-propoxyphenyl)sulfonyl]-3,5-dimethyl-1H-pyrazole](/img/structure/B5217692.png)

![1-[(2-hydroxyphenyl)carbonothioyl]-3-phenyl-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol](/img/structure/B5217700.png)